1-Phenoxycyclopropane-1-carboxylic acid
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Overview
Description
1-Phenoxycyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H10O3 It is characterized by a cyclopropane ring substituted with a phenoxy group and a carboxylic acid group
Mechanism of Action
Target of Action
It is structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be a precursor of the plant hormone ethylene .
Mode of Action
Acc, a structurally similar compound, is known to be converted to ethylene by acc oxidase . This suggests that 1-Phenoxycyclopropane-1-carboxylic acid may also interact with similar enzymes or pathways.
Biochemical Pathways
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Pharmacokinetics
Its molecular weight is 17819 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Acc, a structurally similar compound, is known to regulate a wide range of developmental processes and responses to biotic and abiotic stresses .
Action Environment
It is known that the rate of acc formation differs in response to developmental, hormonal, and environmental cues .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenoxycyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of phenoxyacetic acid derivatives. This can be achieved using diazo compounds or carbene intermediates under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenoxycyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted cyclopropane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
1-Phenoxycyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Phenyl-1-cyclopropanecarboxylic acid: This compound has a phenyl group instead of a phenoxy group, leading to different chemical properties and reactivity.
1-Aminocyclopropane-1-carboxylic acid: This compound contains an amino group, making it a precursor in the biosynthesis of ethylene in plants.
Uniqueness: 1-Phenoxycyclopropane-1-carboxylic acid is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric effects
Properties
IUPAC Name |
1-phenoxycyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9(12)10(6-7-10)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJBRZSEKONGLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90843-58-6 |
Source
|
Record name | 1-phenoxycyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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